![molecular formula C23H21FN4O2S B2702791 (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1040656-77-6](/img/structure/B2702791.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The product is then subjected to intramolecular cyclization mediated by polyphosphoric acid (PPA) to yield the final compound .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule . Additionally, the crystal structure of similar compounds has been reported, providing information about the spatial arrangement of atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, studies on similar compounds suggest that they can participate in various chemical reactions . For instance, they can undergo reactions with hydrazonoyl chlorides to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . Additionally, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing uridine uptake without affecting Km.
Antiviral Applications
- Benzamide-based 5-aminopyrazoles (related to the compound) have demonstrated notable antiviral activities against the H5N1 influenza virus. These findings suggest potential for developing antiviral therapeutics.
Anticancer Research
- Researchers have explored novel derivatives of this compound for anticancer applications. Although specific mechanisms remain to be elucidated, investigations are ongoing .
Mechanism of Action
Target of Action
The primary target of the compound (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone interacts with its targets, the ENTs, by inhibiting their function . This inhibition is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone affects the nucleotide synthesis pathway . This can lead to downstream effects such as the disruption of adenosine function and potential impacts on chemotherapy .
Result of Action
The molecular and cellular effects of the action of (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone involve the inhibition of ENTs . This results in the disruption of nucleotide synthesis and regulation of adenosine function .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-19-4-2-3-16(13-19)20-14-28-21(15-31-23(28)25-20)22(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGUMKPDZWLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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